molecular formula C21H17NO3 B2383268 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 836662-50-1

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2383268
CAS No.: 836662-50-1
M. Wt: 331.371
InChI Key: UUQYRKAWCRTLEW-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule based on the privileged benzo[d]oxazol-2(3H)-one scaffold, a structure of high interest in medicinal chemistry and drug discovery . This specific compound features a benzyloxy-substituted benzyl group at the 3-position of the core benzoxazolone ring, a modification designed to explore structure-activity relationships and enhance target binding affinity or selectivity in biological assays. The parent structure, benzo[d]oxazol-2(3H)-one (CAS 59-49-4), is a well-known building block for the development of novel pharmacologically active compounds . As a derivative, this compound serves as a key intermediate for researchers synthesizing and evaluating new chemical entities, particularly in the areas of enzyme inhibition and receptor modulation. Its applications are strictly for non-clinical, in-vitro research to investigate its potential mechanisms of action and biochemical properties. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a sealed container in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYRKAWCRTLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-(benzyloxy)benzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzaldehyde derivatives, amines, and various substituted benzoxazole compounds .

Scientific Research Applications

Medicinal Chemistry

The compound 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one serves as a significant scaffold in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow for various modifications that can enhance biological activity and selectivity.

Anti-inflammatory Agents

Research has shown that derivatives of benzoxazole can inhibit enzymes involved in inflammatory pathways. For instance, studies have indicated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain processes.

Antitumor Activity

Benzoxazole derivatives, including this compound, have been evaluated for their antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, exhibiting varying degrees of effectiveness.

Biological Studies

The biological implications of this compound extend beyond mere antimicrobial effects; it is also studied for its interactions with specific biological receptors.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can have implications for treating neurodegenerative diseases and mood disorders.

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial settings.

Material Science

The compound is utilized in the synthesis of advanced materials due to its unique chemical properties. Its derivatives are being explored for applications in polymers and coatings that require specific thermal and mechanical properties.

Synthesis of Bioactive Compounds

It serves as a precursor for synthesizing other bioactive compounds, contributing to the development of new materials with potential pharmaceutical applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzoxazole derivatives:

Compound NameStructureKey Activity
2-(benzyloxy)benzo[d]oxazoleStructureModerate antimicrobial
4-(chlorobenzyl)benzo[d]oxazoleStructureAntitumor activity
5-(methoxyphenyl)benzo[d]oxazoleStructureAnti-inflammatory

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Case Study 1: Antitumor Activity
    A study evaluated the compound's effects on breast cancer cell lines, reporting significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.
  • Case Study 2: Antimicrobial Efficacy
    In a clinical setting, derivatives were tested against hospital-acquired infections, demonstrating effectiveness against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3), and decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines. This suggests its potential role in modulating signaling pathways involved in cell survival and inflammation .

Comparison with Similar Compounds

Structural Analogues of Benzoxazolone Derivatives

Several structurally related benzoxazolone derivatives have been synthesized and evaluated for pharmacological activities. Key analogues include:

Bivalent Benzoxazolone and Benzothiazolone Ligands
  • 5i : 3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
  • 5j : 3-(3-(4-(4-(2-Oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one
  • 5k/5l : Analogues with extended alkyl chains (pentyl instead of butyl) .

Key Features :

  • These compounds feature piperazine-linked bivalent structures, enhancing receptor binding avidity.
  • Replacement of oxygen with sulfur (benzothiazolone in 5j/5l) alters electronic properties and receptor selectivity.
  • Synthetic Yields : 51–73% via nucleophilic substitution and coupling reactions .
Substituted Benzoxazolones with Anticancer Activity
  • 6l, 6n, 6x: Derivatives substituted with halogens (e.g., Cl) or aryl groups at the 6-position of the benzoxazolone core. 6l: Inhibited pancreatic adenocarcinoma (MiaPaCa-2) with IC₅₀ = 8.2 µM. 6x: Active against non-small cell lung carcinoma (A549) with IC₅₀ = 6.5 µM .

Key Features :

  • Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity by modulating electron density and membrane permeability.
Sigma-1 Receptor Ligands
  • SN79 : 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
    • High σ1 receptor affinity (Ki = 12 nM) .
  • 3-(2-Chlorobenzyl)benzo[d]oxazol-2(3H)-one
    • Moderate σ1 affinity (Ki = 85 nM), highlighting the importance of substituent bulk and polarity .

Physicochemical and Pharmacological Comparisons

Key Observations :

Substituent Effects: Benzyloxy vs. Bivalent vs. Monovalent: Piperazine-linked bivalent ligands (e.g., 5i) show higher σ receptor affinity than monovalent analogues due to multivalent binding .

Biological Activities :

  • Anticancer Activity : Electron-withdrawing groups (Cl, acetyl) correlate with improved cytotoxicity, likely due to increased electrophilicity and DNA interaction .
  • σ Receptor Binding : Aromatic substitutions (e.g., benzyl, fluorophenyl) enhance σ1 affinity, while polar groups (e.g., hydroxyl) reduce it .

Biological Activity

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C21H17NO3
  • CAS Number : 836662-50-1

The synthesis typically involves the reaction of 2-aminophenol with benzyl bromide to form an intermediate, which is then reacted with 4-(benzyloxy)benzyl chloride under basic conditions. This method allows for the efficient production of the target compound, which can be characterized using techniques like NMR and IR spectroscopy.

Anticancer Properties

Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound has been shown to affect various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
  • Mechanism : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival pathways. Studies have demonstrated cytotoxic effects at micromolar concentrations, suggesting potential as a therapeutic agent against multiple cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Strains : It has shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited MIC values that indicate their effectiveness as antimicrobial agents. For example, certain structural modifications led to enhanced activity compared to parent compounds .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Interaction : It has been suggested that the benzoxazole moiety allows for effective binding to biological receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Studies :
    • A study demonstrated that compounds similar to this compound reduced cell viability in MCF-7 cells by over 50% at concentrations below 10 µM .
  • Antimicrobial Studies :
    • In a comparative analysis, derivatives with different substituents were tested against E. coli, revealing that modifications significantly influenced antibacterial potency. Compounds with electron-donating groups exhibited lower MIC values .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-oneBenzoxazole derivativeModerateModerate
2-(benzyloxy)benzo[d]oxazoleSimilar structureLowLow
5-chloro-benzoxazole derivativesHalogenated benzoxazoleHighVariable

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step procedures, starting with the formation of the benzoxazole core via cyclization of 2-aminophenol derivatives. Subsequent functionalization includes alkylation or nucleophilic substitution to introduce the benzyloxybenzyl group. Key steps may mirror protocols for analogous compounds, such as using K₂CO₃ in anhydrous DMF at 60–80°C for coupling reactions, achieving yields of 63–73% . Optimization should focus on solvent polarity, base strength, and temperature to minimize side reactions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include the benzoxazolone carbonyl (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR). The benzyloxy group exhibits distinct methine protons (δ ~4.8–5.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₂₀H₁₈N₂O₃ would show a theoretical m/z of 334.1317 .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values to confirm purity .

Q. How can researchers screen the compound’s preliminary biological activity, and what assays are recommended?

  • Methodological Answer: Begin with in vitro assays:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits. Positive controls (e.g., staurosporine) ensure assay validity .
  • Apoptosis Induction : Employ Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for benzoxazolone derivatives?

  • Methodological Answer:

  • Computational Modeling : Use 3D-QSAR or molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, a pharmacophore model for sigma-1 receptor ligands identified hydrogen bond acceptors and hydrophobic regions as critical features .
  • Isosteric Replacement : Test analogues with thiazole or oxadiazole rings instead of benzoxazolone to assess electronic effects .
  • Meta-Analysis : Cross-validate results across multiple assays (e.g., compare enzymatic inhibition with cellular efficacy) to distinguish target-specific effects from off-target interactions .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and efficacy?

  • Methodological Answer:

  • Dosing Regimens : Administer via oral gavage (5–20 mg/kg) or intravenous injection (1–5 mg/kg) in rodent models. Monitor plasma half-life using LC-MS/MS .
  • Blood-Brain Barrier Penetration : For CNS targets, measure brain-to-plasma ratios post-administration. AG-0029, a dual-action benzoxazolone derivative, achieved D₂ receptor occupancy in PET scans using [¹¹C]raclopride .
  • Toxicity Profiling : Conduct histopathology and serum biochemistry (ALT, creatinine) after 14-day repeated dosing .

Q. What synthetic methodologies can improve enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer:

  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps. For example, Sharpless epoxidation or Jacobsen-Katsuki epoxidation can introduce stereocenters .
  • Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer:

  • Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid degradation. For example, cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate metabolism .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. For instance, Boc-protected amines improved solubility in AG-0029 derivatives .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodological Answer:

  • SwissTargetPrediction : Input the SMILES string to predict binding to GPCRs, kinases, or ion channels .
  • Molecular Dynamics Simulations : Use GROMACS to simulate ligand-receptor complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for stability .

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